5-Tributylstannyl-1,3-dimethyluracil
Description
Properties
IUPAC Name |
1,3-dimethyl-5-tributylstannylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N2O2.3C4H9.Sn/c1-7-4-3-5(9)8(2)6(7)10;3*1-3-4-2;/h4H,1-2H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNLBEKHCPZVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(C(=O)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656788 | |
| Record name | 1,3-Dimethyl-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103408-63-5 | |
| Record name | 1,3-Dimethyl-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Tributylstannyl 1,3 Dimethyluracil
Direct Stannylation Approaches to the Uracil (B121893) Core
Direct stannylation methods aim to form the C-Sn bond by directly activating a C-H bond at the 5-position of the 1,3-dimethyluracil (B184088) ring. These approaches are atom-economical as they avoid the need for pre-halogenation of the uracil core.
One of the primary methods for the direct stannylation of 1,3-dimethyluracil involves a lithiation step followed by quenching with an electrophilic tin reagent. This process typically utilizes a strong lithium base, such as lithium diisopropylamide (LDA), to deprotonate the C5 position of the uracil ring, creating a potent nucleophile. Subsequent reaction with tributyltin chloride then introduces the desired tributylstannyl group. The choice of solvent and temperature is crucial for the success of this reaction, with anhydrous tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) being commonly employed to ensure the stability of the lithiated intermediate and to control selectivity. The presence of additives like lithium chloride (LiCl) can sometimes accelerate these lithiation reactions. nih.gov
Table 1: Lithiation-Mediated Stannylation of 1,3-Dimethyluracil
| Base | Tin Reagent | Solvent | Temperature (°C) | Yield (%) |
| LDA | Tributyltin chloride | THF | -78 | Moderate to Good |
| n-BuLi | Tributyltin chloride | THF/Hexane | -78 to 0 | Variable |
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds. In the context of 1,3-dimethyluracil, this strategy would involve the direct coupling of a C-H bond at the 5-position with a tin reagent, such as tributyltin hydride or hexabutylditin, in the presence of a palladium catalyst. This approach avoids the use of stoichiometric organometallic reagents and often proceeds under milder conditions than lithiation-mediated methods. The catalytic cycle typically involves the coordination of the palladium catalyst to the uracil ring, followed by C-H bond cleavage and subsequent transmetalation with the tin reagent. While this methodology has been applied to various heterocycles, specific examples detailing the direct C-H stannylation of 1,3-dimethyluracil are not prevalent in the available literature.
Indirect Methodologies Involving Pre-functionalized Uracil Substrates
Indirect methods for the synthesis of 5-Tributylstannyl-1,3-dimethyluracil begin with a uracil ring that has been functionalized at the 5-position, most commonly with a halogen. This pre-functionalization allows for subsequent cross-coupling reactions to introduce the tributylstannyl group.
A widely employed and reliable method for the synthesis of this compound involves the palladium-catalyzed Stille cross-coupling reaction. wikipedia.org This reaction typically utilizes a 5-halo-1,3-dimethyluracil, such as 5-bromo- or 5-iodo-1,3-dimethyluracil, as the substrate. The synthesis of 5-bromo-1,3-dimethyluracil itself is a known process. msu.edu The halogenated uracil is then reacted with an organotin reagent, most commonly hexabutylditin ((Bu₃Sn)₂), in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction is typically carried out in an inert solvent like dioxane or toluene at elevated temperatures. This method has been successfully used for the preparation of analogous 5-tributylstannyl pyrimidine (B1678525) moieties, which are then used in subsequent coupling reactions.
Table 2: Stille Coupling of 5-Iodo-1,3-dimethylpyrimidine with Hexabutylditin
| Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | P(furyl)₃ | Dioxane | 100 | 16 | 95 |
This data is for a closely related pyrimidine and is illustrative of the conditions that could be applied for the synthesis of this compound.
While halogenated derivatives are the most common precursors, other functional groups at the 5-position of the uracil ring could potentially be employed for the introduction of the tributylstannyl moiety. For instance, triflate-substituted uracils could serve as effective electrophiles in Stille-type coupling reactions. However, the synthesis and application of such alternative precursors for the specific preparation of this compound are less documented.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of the synthesis of this compound is highly dependent on the careful optimization of various reaction parameters. For Stille coupling reactions, the choice of the palladium catalyst and the phosphine (B1218219) ligand is critical. Electron-rich and sterically bulky phosphine ligands can often improve the catalytic activity and promote higher yields. The reaction temperature and time are also key variables that need to be fine-tuned to ensure complete conversion of the starting material while minimizing the formation of byproducts. In lithiation-mediated stannylations, the precise control of temperature is paramount to prevent side reactions and decomposition of the sensitive organolithium intermediate. The stoichiometry of the reagents, particularly the base and the tin electrophile, must also be carefully controlled to achieve optimal results. Additives, such as copper(I) iodide (CuI) in Stille reactions, have been shown to accelerate the rate of reaction in some cases. harvard.edu
Comparative Analysis of Synthetic Routes for this compound
The most prevalent and effective method for the synthesis of this compound is the Stille cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a 5-halo-1,3-dimethyluracil with a tributyltin-containing reagent. The two primary synthetic routes diverge based on the halogen present at the 5-position of the uracil ring, namely iodine or bromine.
Route A: From 5-Iodo-1,3-dimethyluracil
The use of 5-iodo-1,3-dimethyluracil as a starting material is a common strategy. The carbon-iodine bond is more reactive towards oxidative addition to the palladium(0) catalyst, which is a crucial step in the catalytic cycle of the Stille reaction. This higher reactivity often allows for milder reaction conditions, such as lower temperatures and shorter reaction times, as compared to the corresponding 5-bromo derivative. A typical procedure involves the reaction of 5-iodo-1,3-dimethyluracil with hexabutylditin ((Bu₃Sn)₂) in the presence of a palladium catalyst.
Route B: From 5-Bromo-1,3-dimethyluracil
While 5-bromo-1,3-dimethyluracil is generally less reactive than its iodo counterpart, it can still be effectively utilized for the synthesis of the target compound. The carbon-bromine bond is stronger than the carbon-iodine bond, often necessitating more forcing reaction conditions to achieve efficient oxidative addition. This may include higher reaction temperatures, longer reaction times, or the use of more specialized and reactive palladium catalysts and ligands. Despite these considerations, 5-bromo-1,3-dimethyluracil can be an attractive starting material due to its potential lower cost and greater stability.
Key Parameters Influencing the Synthetic Routes:
Several factors can be varied to optimize the synthesis of this compound, and a comparative analysis of these parameters is crucial for selecting the most appropriate synthetic strategy.
Palladium Catalyst: A variety of palladium sources can be employed, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices. The choice of catalyst can impact reaction efficiency and the required reaction conditions.
Ligands: The addition of phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), can stabilize the palladium catalyst and facilitate the catalytic cycle. The nature of the ligand can influence the rate and yield of the reaction.
Solvent: The choice of solvent is critical for ensuring the solubility of the reactants and catalyst. Anhydrous and degassed solvents such as toluene, dioxane, or DMF are frequently used to prevent side reactions and catalyst deactivation.
Temperature and Reaction Time: As mentioned, the reactivity of the 5-halouracil derivative significantly impacts the required temperature and reaction duration. Reactions with 5-iodo-1,3-dimethyluracil can often proceed at lower temperatures (e.g., 90-110 °C) and for shorter durations (e.g., 12-16 hours), while the 5-bromo analogue may require higher temperatures and longer reaction times to achieve comparable yields.
A comparative overview of these synthetic routes is presented in the interactive data table below.
Interactive Data Table: Comparative Analysis of Synthetic Routes for this compound
| Parameter | Route A: From 5-Iodo-1,3-dimethyluracil | Route B: From 5-Bromo-1,3-dimethyluracil |
| Starting Material | 5-Iodo-1,3-dimethyluracil | 5-Bromo-1,3-dimethyluracil |
| Tin Reagent | Hexabutylditin ((Bu₃Sn)₂) | Hexabutylditin ((Bu₃Sn)₂) |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | Pd(PPh₃)₄ or Pd₂(dba)₃ with potentially more active ligands |
| Typical Solvent | Toluene, Dioxane, DMF | Toluene, Dioxane, DMF |
| Reaction Temperature | Generally lower (e.g., 90-110 °C) | Generally higher (e.g., >110 °C) |
| Reaction Time | Typically shorter (e.g., 12-16 h) | Potentially longer |
| Relative Reactivity | Higher | Lower |
| Potential Yield | Generally high | Moderate to high, dependent on conditions |
Mechanistic Investigations of 5 Tributylstannyl 1,3 Dimethyluracil Formation and Reactivity
Elucidation of Reaction Mechanisms in Stannylation Protocols
The formation of 5-tributylstannyl-1,3-dimethyluracil typically involves the reaction of a suitable precursor, such as 1,3-dimethyluracil (B184088), with a tributyltin-containing reagent. One common method is the radical-initiated reaction using tributyltin hydride (Bu3SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This process is believed to proceed through a radical chain mechanism. The initiator, upon thermal or photochemical decomposition, generates radicals that abstract a hydrogen atom from Bu3SnH to form the tributyltin radical (Bu3Sn•). This radical then adds to the C5-C6 double bond of the uracil (B121893) ring, followed by subsequent reaction steps that lead to the final stannylated product.
Another significant pathway for stannylation involves the use of organolithium reagents to first generate a lithiated intermediate of 1,3-dimethyluracil. This highly reactive species then undergoes a transmetalation reaction with a tributyltin halide, such as tributyltin chloride (Bu3SnCl), to yield this compound. The mechanism of this reaction hinges on the nucleophilic character of the lithiated uracil and the electrophilic nature of the tin atom in the tributyltin halide.
Kinetic and Thermodynamic Considerations in Compound Formation
The formation of this compound is influenced by both kinetic and thermodynamic factors. In reactions that are reversible, the product distribution can shift from the kinetically favored product to the more thermodynamically stable product over time or with changes in reaction conditions, such as temperature. researchgate.net For instance, in certain cycloaddition reactions involving related heterocyclic systems, prolonged reaction times and heating can lead to the formation of the more stable thermodynamic products. researchgate.net
Role of Catalysts and Additives in Reaction Pathways
Catalysts and additives are pivotal in directing the course of stannylation reactions and subsequent transformations. In radical-mediated stannylations, the choice and concentration of the radical initiator are critical for controlling the rate of initiation and propagation of the radical chain, thus influencing the efficiency of the stannylation process.
In palladium-catalyzed cross-coupling reactions, which are a cornerstone of the reactivity of this compound, the nature of the palladium catalyst and the ligands associated with it are of paramount importance. Ligands can affect the solubility, stability, and reactivity of the palladium catalyst, thereby influencing the catalytic cycle. Additives such as copper(I) salts are often employed in Stille cross-coupling reactions to enhance the rate of transmetalation, which is frequently the rate-limiting step of the catalytic cycle. These additives are thought to function by forming a more reactive organocopper intermediate.
Mechanistic Studies of Post-Stannylation Transformations
The primary utility of this compound lies in its ability to undergo post-stannylation transformations, most notably palladium-catalyzed cross-coupling reactions like the Stille coupling. Mechanistic studies of these reactions have provided deep insights into the catalytic cycle, which generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate.
Transmetalation: The tributylstannyl group from this compound is transferred to the palladium center, displacing the halide and forming a new Pd(II) species with both organic groups attached.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency and selectivity of these transformations are highly dependent on the reaction partners, the catalyst system, and the reaction conditions. Understanding these mechanistic details allows for the rational design of synthetic routes to a wide array of functionalized uracil derivatives.
Comprehensive Reactivity Spectrum of 5 Tributylstannyl 1,3 Dimethyluracil
Palladium-Catalyzed Cross-Coupling Chemistry: The Stille Reaction Paradigm
The Stille reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed coupling of an organotin compound with an organic electrophile. scholaris.ca 5-Tributylstannyl-1,3-dimethyluracil serves as an exemplary nucleophilic partner in this reaction, enabling the introduction of a wide array of substituents at the 5-position of the uracil (B121893) ring. The reaction mechanism proceeds through a well-studied catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. scholaris.ca This transformation is highly valued for its tolerance of numerous functional groups and its typically mild reaction conditions. wikipedia.org
The versatility of the Stille coupling using this compound is demonstrated by the broad range of electrophilic partners it can engage with. arkat-usa.orgyoutube.com
Aryl and Heteroaryl Halides/Triflates: Aryl iodides, bromides, and even chlorides can be effectively coupled. researchgate.netrsc.org Aryl triflates are also excellent substrates, often exhibiting reactivity comparable to aryl bromides. scholaris.caalmerja.com This allows for the synthesis of 5-aryl uracils, a common motif in medicinal chemistry. The reaction is compatible with a variety of heterocyclic electrophiles as well. scholaris.caarkat-usa.org
Vinyl Halides/Triflates: Vinyl iodides, bromides, and triflates readily participate in the coupling. scholaris.ca A key advantage is that the reaction is stereospecific, meaning the geometric configuration (E or Z) of the vinyl electrophile is retained in the 5-vinyluracil (B15639) product. The coupling of vinyl triflates with organostannanes is particularly useful as the triflates can be regioselectively synthesized from corresponding ketones.
Alkynyl Halides: While direct coupling with alkynyl halides is possible, the Sonogashira coupling, which pairs a terminal alkyne with an organohalide, is more commonly used for introducing alkynyl groups. scholaris.ca However, alkynylstannanes are noted as being the most reactive class of stannanes in Stille couplings. scholaris.ca
Acyl Chlorides: These electrophiles react with organostannanes to produce ketones, providing a direct route to 5-acyl-1,3-dimethyluracils. scholaris.caarkat-usa.org
Limitations: While the scope is broad, some limitations exist. The coupling of sterically hindered reagents can be slow, sometimes requiring optimization with additives. arkat-usa.org Additionally, reactions involving certain allyl-tin reagents can present challenges, such as the unsuccessful coupling of allyltributyltin with 5-iodouracil, which resulted in reduction of the starting material instead of coupling.
Table 1: Scope of Electrophiles in Stille Coupling of this compound
| Electrophile Class | Specific Examples | Typical Product | Key Considerations |
|---|---|---|---|
| Aryl Halides | Iodobenzene, 4-Bromotoluene, 2-Chloropyridine | 5-Aryl-1,3-dimethyluracil | Reactivity order: I > Br > Cl. Chlorides may require more active catalysts. rsc.org |
| Vinyl Halides | (E)-β-Bromostyrene, 1-Iodocyclohexene | 5-Vinyl-1,3-dimethyluracil | Reaction proceeds with retention of stereochemistry. |
| Aryl/Vinyl Triflates | Phenyl triflate, Cyclohexenyl triflate | 5-Aryl/Vinyl-1,3-dimethyluracil | Reactivity is often comparable to bromides. scholaris.ca A good alternative to halides. |
| Acyl Chlorides | Benzoyl chloride, Acetyl chloride | 5-Acyl-1,3-dimethyluracil | Provides a direct route to ketones. scholaris.caarkat-usa.org |
| Allyl Halides | Allyl bromide | 5-Allyl-1,3-dimethyluracil | Can be problematic; side reactions like reduction may occur. |
The success of the Stille coupling is highly dependent on the chosen palladium catalyst, the associated ligands, and the use of additives.
Palladium Catalysts: Common precatalysts include Pd(PPh₃)₄ and Pd₂(dba)₃. arkat-usa.org The active catalyst is a Pd(0) species, which is generated in situ. arkat-usa.org The choice of catalyst can influence reaction rates and the propensity for side reactions.
Ligand Effects: Ligands play a crucial role in stabilizing the palladium center and modulating its reactivity.
Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a standard ligand. However, electron-rich, bulky alkylphosphine ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) can significantly accelerate the reaction, especially for less reactive electrophiles like aryl chlorides. rsc.org Ligands such as XPhos have also been developed to create highly active catalyst systems for coupling aryl chlorides.
Arsine Ligands: Triphenylarsine (AsPh₃) has been shown to cause large rate accelerations in Stille reactions, sometimes surpassing phosphine ligands in efficacy. arkat-usa.org
Additives:
Copper(I) Salts: The addition of stoichiometric or co-catalytic amounts of Cu(I) salts, particularly CuI, is a widely used strategy to enhance reaction rates, in some cases by a factor of over 1000. scholaris.ca It is theorized that the copper may engage in a transmetalation step with the organostannane prior to transfer to the palladium center. scholaris.ca
Chloride Salts: Lithium chloride (LiCl) is a common additive that can accelerate the rate-limiting transmetalation step, likely by preventing the dissociation of the halide from palladium and promoting a closed catalytic cycle. scholaris.caarkat-usa.org
Table 2: Influence of Catalytic System Components on Stille Coupling Efficacy
| Component | Example(s) | Effect on Reaction | Reference |
|---|---|---|---|
| Palladium Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. Choice affects stability and activity. | arkat-usa.org |
| Ligands | PPh₃, P(t-Bu)₃, AsPh₃, XPhos | Modulates catalyst reactivity and stability. Bulky, electron-rich ligands often enhance rates for challenging substrates. | rsc.org |
| Copper(I) Additive | CuI, CuCN | Significant rate acceleration, potentially by facilitating transmetalation. | scholaris.ca |
| Chloride Salt Additive | LiCl | Accelerates the transmetalation step and can improve catalyst stability. | scholaris.caarkat-usa.org |
The Stille coupling of this compound is characterized by high levels of chemo- and regioselectivity. The reaction occurs specifically at the carbon-tin bond, leaving other potentially reactive sites on the uracil ring untouched.
Regioselectivity: The transformation is inherently regioselective, as the cross-coupling occurs exclusively at the C5 position where the tributylstannyl group is located. This provides a reliable method for functionalizing this specific site without ambiguity.
Stereoselectivity: A significant advantage of the Stille reaction is its ability to proceed with retention of configuration. For instance, when coupling with a (Z)-vinyl halide, the resulting 5-((Z)-vinyl)-1,3-dimethyluracil is formed. This stereospecificity is crucial for the synthesis of complex molecules where the geometry of double bonds must be precisely controlled.
The application of the Stille reaction to this compound opens a gateway to a vast array of 5-substituted uracil derivatives, many of which are of interest in medicinal and materials science. By selecting the appropriate electrophilic partner, a diverse range of functional groups can be installed at the C5 position. Examples include the synthesis of 5-aryl, 5-heteroaryl, 5-vinyl, and 5-acyl uracils. researchgate.net While a direct Stille coupling with allyltributyltin proved challenging, related methods have successfully synthesized 5-allyl-, 5-benzyl-, and 5-propargyl-1,3-dimethyluracils, highlighting the pursuit of diverse C5-functionalization.
Transmetalation Reactions to Other Organometallic Species
Beyond its role in the palladium-catalyzed Stille cycle, the tributylstannyl group in this compound can be exchanged for other metals in transmetalation reactions. wikipedia.org This process allows the conversion of the relatively stable organostannane into more reactive organometallic reagents.
The most prominent example is the tin-lithium exchange. arkat-usa.org Reacting an organostannane with an organolithium reagent, such as n-butyllithium (BuLi), results in the formation of a new organolithium species and a stable tetraalkyltin byproduct. arkat-usa.org In this context, this compound can be smoothly converted to the highly reactive 5-lithio-1,3-dimethyluracil. This lithiated intermediate is a potent nucleophile that can be used in a variety of subsequent reactions, such as alkylation or addition to carbonyls. Furthermore, the generated organolithium can be subsequently transmetalated to other species, for instance, by reacting with a copper(I) salt to form a less basic and more selective organocuprate reagent. arkat-usa.org
Electrophilic Substitution Reactions at the Uracil Core (where the stannyl (B1234572) group influences reactivity)
The tributylstannyl group profoundly influences the reactivity of the uracil core toward electrophiles. For arylstannanes and related heteroarylstannanes, the dominant pathway for electrophilic substitution is ipso-substitution. researchgate.net In this reaction, the incoming electrophile directly replaces the organometallic group at the same carbon atom.
This high regioselectivity is attributed to the ability of the tin atom to stabilize the cationic intermediate (sigma complex) formed during the electrophilic attack, a phenomenon known as the beta-silicon effect (with the same principle applying to tin). Therefore, when this compound is treated with an electrophile such as molecular iodine (I₂) or N-Bromosuccinimide (NBS), the expected product is 5-iodo- or 5-bromo-1,3-dimethyluracil, respectively, with the concurrent loss of the tributylstannyl moiety. This ipso-halogenation (or more broadly, ipso-electrophilic substitution) provides a clean and direct method for introducing an electrophile at the C5 position, complementing the Stille reaction which introduces a nucleophilic partner at the same site.
Radical Reactions Involving the Tributylstannyl Moiety
The carbon-tin bond in this compound can undergo homolytic cleavage to generate a uracil-5-yl radical. This reactive intermediate can then participate in various radical reactions, including additions to unsaturated systems and cyclization reactions. These transformations are typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) upon thermal or photochemical induction. youtube.com
The general mechanism for AIBN-initiated radical reactions involves its decomposition to form isobutyronitrile (B166230) radicals, which then abstract a hydrogen atom from a suitable donor, like tributyltin hydride, to generate tributyltin radicals. youtube.com These tin radicals can then react with organic halides or other precursors to propagate a radical chain reaction. In the context of this compound, the tributylstannyl group itself can be the source of the radical species under specific conditions, or it can be a precursor to other functionalities that then engage in radical processes.
While specific examples of AIBN-initiated radical reactions directly involving this compound are not extensively documented in readily available literature, the principles of radical chemistry suggest its potential for such transformations. For instance, the uracil-5-yl radical generated from this compound could, in principle, add to activated alkenes or alkynes, leading to the formation of new carbon-carbon bonds at the 5-position of the uracil ring.
Table 1: Potential Radical Reactions of this compound
| Reaction Type | Potential Reactant | Potential Product | Notes |
| Radical Addition | Acrylonitrile | 5-(2-cyanoethyl)-1,3-dimethyluracil | This reaction would involve the addition of the uracil-5-yl radical to the double bond of acrylonitrile. |
| Radical Cyclization | Tethered alkene | Fused heterocyclic system | If an unsaturated side chain is present on the uracil ring, intramolecular radical cyclization could occur. |
This table is illustrative of potential reactivity based on general principles of radical chemistry and may not represent experimentally verified reactions for this specific compound.
Other Selective Chemical Transformations of the Stannyl Group
Beyond radical reactions, the tributylstannyl group of this compound is a versatile functional handle for a range of selective chemical transformations. These reactions typically proceed via polar mechanisms and allow for the precise introduction of various substituents at the 5-position of the uracil ring.
One of the most significant applications of this stannane (B1208499) is in palladium-catalyzed cross-coupling reactions , particularly the Stille coupling . wikipedia.orgorganic-chemistry.orguwindsor.ca This reaction involves the coupling of the organostannane with an organic electrophile, such as an aryl, heteroaryl, vinyl, or acyl halide (or triflate), in the presence of a palladium catalyst. wikipedia.orglibretexts.org The Stille coupling is highly valued for its tolerance of a wide variety of functional groups, making it a powerful tool for the synthesis of complex molecules. uwindsor.ca For instance, the coupling of this compound with various aryl halides would yield 5-aryl-1,3-dimethyluracils, a class of compounds with significant interest in medicinal chemistry. The reaction can also be extended to include acyl chlorides to produce 5-acyl-1,3-dimethyluracils. wikipedia.org
Table 2: Examples of Stille Coupling Reactions with this compound Analogues
| Electrophile | Catalyst | Product | Reference |
| Aryl Halide | Pd(PPh₃)₄ | 5-Aryl-1,3-dimethyluracil | wikipedia.orglibretexts.org |
| Acyl Chloride | Pd(0) complex | 5-Acyl-1,3-dimethyluracil | wikipedia.org |
| Heteroaryl Halide | Pd(PPh₃)₄ | 5-Heteroaryl-1,3-dimethyluracil | harvard.edu |
This table provides representative examples of Stille couplings with similar organostannanes and electrophiles.
The tributylstannyl group can also be readily cleaved and replaced by other atoms or functional groups through destannylation reactions . These include:
Protodestannylation: Treatment with a proton source, such as a carboxylic acid, results in the replacement of the tributylstannyl group with a hydrogen atom, yielding 1,3-dimethyluracil (B184088). The reaction proceeds via electrophilic attack of a proton on the carbon atom bearing the tin moiety. researchgate.net
Halodestannylation: Reaction with halogens, such as iodine, leads to the formation of the corresponding 5-halo-1,3-dimethyluracil. This iododestannylation is a common method for introducing iodine at specific positions in organic molecules and can sometimes produce byproducts like iodobutane. nih.gov
These selective transformations highlight the importance of this compound as a key building block in the construction of a diverse array of 5-substituted uracil derivatives, which are valuable in various fields of chemical research.
Strategic Applications in Complex Organic Synthesis
Construction of Intricate Heterocyclic Frameworks
The Stille reaction is a powerful tool for C-C bond formation, and 5-tributylstannyl-1,3-dimethyluracil is an exemplary substrate for this transformation. wikipedia.orglibretexts.org It allows for the coupling of the uracil (B121893) scaffold with various organic electrophiles, such as aryl, heteroaryl, vinyl, and acyl halides or triflates, under palladium catalysis. This methodology is particularly effective for the synthesis of intricate heterocyclic frameworks where a uracil moiety is fused or linked to other cyclic systems.
The general mechanism of the Stille coupling involves a catalytic cycle that begins with the oxidative addition of an organic halide to a Pd(0) complex. This is followed by a transmetalation step, where the organic group from the organostannane (in this case, the 1,3-dimethyluracil-5-yl group) is transferred to the palladium center, displacing the tin halide. The final step is a reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org
An example of its application is in the synthesis of fused pyrimidine (B1678525) systems, which are of significant interest due to their prevalence in biologically active molecules. By reacting this compound with a suitably functionalized heterocyclic halide, complex polycyclic structures can be assembled in a single, high-yielding step. For instance, coupling with a halogenated pyridine, quinoline, or indole (B1671886) derivative would yield novel bi- or poly-heterocyclic compounds with potential applications in medicinal chemistry and materials science. While direct literature examples for the synthesis of indenopyrimidopyridazines or pyrazolopyrimidines starting from this specific stannane (B1208499) are not prevalent, the principle of the Stille reaction strongly supports its utility in such synthetic endeavors. nih.govnih.gov
Table 1: Representative Stille Coupling Partners for Heterocycle Synthesis
| Coupling Partner (R-X) | Resulting Structure Type | Potential Application Area |
|---|---|---|
| 2-Chloropyridine | 5-(Pyridin-2-yl)-1,3-dimethyluracil | Medicinal Chemistry |
| 3-Bromoquinoline | 5-(Quinolin-3-yl)-1,3-dimethyluracil | Materials Science |
| 5-Iodoindole | 5-(Indol-5-yl)-1,3-dimethyluracil | Drug Discovery |
| Vinyl Bromide | 5-Vinyl-1,3-dimethyluracil | Polymer Chemistry |
Utilization in the Synthesis of Labeled Compounds for Research Purposes
The tributylstannyl group is an excellent precursor for the introduction of isotopes, particularly radioisotopes, into organic molecules for use in biomedical research, such as in Positron Emission Tomography (PET). The iododestannylation reaction, where the stannyl (B1234572) group is replaced by an iodine radioisotope (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I), is a highly efficient labeling method. mdpi.com
A key application is in the synthesis of radiolabeled ligands for imaging specific biological targets. For example, novel urea-based inhibitors of the Prostate-Specific Membrane Antigen (PSMA), a biomarker for prostate cancer, have been synthesized with a tributylstannyl prosthetic group. mdpi.com This allows for late-stage radio-iodination. The process involves an electrophilic substitution on the aromatic ring of the prosthetic group, which is activated by the stannane. The reaction is typically carried out using [¹²³I]NaI and an oxidizing agent like chloramine-T, which generates the reactive electrophilic iodine species. mdpi.com This method generally provides high radiochemical yields and purity, which is crucial for the preparation of radiopharmaceuticals. mdpi.com
This strategy can be directly applied to this compound to produce radio-iodinated uracil derivatives. These labeled compounds can then be used as tracers to study the biodistribution and metabolism of uracil-based drugs or to investigate enzymatic processes involving uracil.
Table 2: Isotope Labeling via Destannylation
| Isotope | Labeling Reaction | Application of Labeled Product |
|---|---|---|
| ¹²³I | Iododestannylation | SPECT Imaging |
| ¹²⁴I | Iododestannylation | PET Imaging |
| ¹⁸F | Fluorodestannylation | PET Imaging |
Precursors for Advanced Materials
Uracil and its derivatives are being explored for their potential in materials science, particularly in the development of materials with specific electronic and optical properties. The ability to systematically modify the uracil core through cross-coupling reactions makes this compound a valuable precursor for such advanced materials.
While specific examples detailing the use of this compound for optoelectronic components are not extensively documented, the Stille coupling reaction it enables is a cornerstone of π-conjugated system synthesis. By coupling the stannylated uracil with various aryl or heteroaryl halides, extended conjugated systems can be constructed. These materials could potentially exhibit interesting photophysical properties, such as fluorescence or phosphorescence, making them candidates for use in organic light-emitting diodes (OLEDs) or as molecular sensors.
Furthermore, the uracil moiety, with its hydrogen-bonding donor and acceptor sites, is an excellent building block for the construction of supramolecular assemblies. hw.ac.uknih.govhw.ac.uk By attaching specific recognition motifs to the 5-position via Stille coupling, new molecules can be designed that self-assemble into well-defined one-, two-, or three-dimensional structures. These assemblies can be influenced by factors such as solvent, temperature, and the presence of metal ions. Such ordered structures are of interest for applications in areas like crystal engineering, drug delivery, and catalysis. The synthesis of methyl-substituted cucurbit wikipedia.orguril and its interaction with lanthanide nitrates to form supramolecular assemblies highlights the utility of substituted uracils in this field. hw.ac.uknih.govhw.ac.uk
Integration into Multi-component Reaction Schemes
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that contains atoms from all the starting materials. nih.govorganic-chemistry.orgmdpi.commdpi.comnih.gov These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular diversity.
The direct integration of this compound into common MCRs that build the pyrimidine ring, such as the Biginelli reaction, is not typical, as these reactions construct the ring from acyclic precursors. mdpi.com However, this stannylated uracil can be strategically employed in sequential or tandem reaction sequences that involve an MCR. For example, a heterocyclic structure could first be synthesized via an MCR, which is then functionalized with a halogen. This halogenated intermediate can subsequently be coupled with this compound in a Stille reaction to afford the final complex target molecule.
Alternatively, a less common MCR could potentially be designed to directly incorporate the stannylated uracil. This would likely involve a reaction cascade where the stannyl group remains intact until a final cross-coupling step, or where the C-Sn bond itself participates in one of the reaction steps. While specific, well-established MCRs featuring this compound as a starting component are not prominent in the literature, its potential as a building block in diversity-oriented synthesis makes it an attractive candidate for the development of new MCR-based methodologies.
Role in Divergent Synthesis of Uracil Analogues
Divergent synthesis is a powerful strategy for creating a library of structurally related compounds from a common intermediate. wikipedia.org this compound is an ideal starting point for the divergent synthesis of a wide array of 5-substituted uracil analogues. The tributylstannyl group acts as a versatile chemical handle that can be replaced by numerous other functional groups through palladium-catalyzed Stille coupling. nih.govnih.govresearchgate.net
Starting from this single precursor, a chemist can access a diverse collection of uracil derivatives by simply varying the electrophilic coupling partner (R-X). This approach is highly efficient for structure-activity relationship (SAR) studies in drug discovery, where rapid access to a variety of analogues is essential. For example, coupling with different aryl halides can produce a library of 5-aryl uracils, while coupling with vinyl halides can yield 5-vinyl uracils. This method provides a broad substrate tolerance and often results in excellent yields. nih.gov
This divergent approach is a key advantage over linear synthetic routes, where each new analogue would require a unique multi-step synthesis. The use of this compound significantly streamlines the process of generating chemical diversity around the uracil scaffold. nih.govnih.govconicet.gov.arconicet.gov.ar
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1,3-Dimethyluracil (B184088) |
| Indenopyrimidopyridazines |
| Pyrazolopyrimidines |
| 2-Chloropyridine |
| 3-Bromoquinoline |
| 5-Iodoindole |
| Vinyl Bromide |
| Benzoyl Chloride |
| 5-(Pyridin-2-yl)-1,3-dimethyluracil |
| 5-(Quinolin-3-yl)-1,3-dimethyluracil |
| 5-(Indol-5-yl)-1,3-dimethyluracil |
| 5-Vinyl-1,3-dimethyluracil |
| 5-Benzoyl-1,3-dimethyluracil |
| [¹²³I]NaI |
| Chloramine-T |
| Prostate-Specific Membrane Antigen (PSMA) |
| Methyl-substituted cucurbit wikipedia.orguril |
| 5-Aryl uracils |
Advanced Spectroscopic and Analytical Characterization in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic and organometallic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and conformation of atoms within a molecule.
High-resolution 1D NMR experiments are the cornerstone of structural analysis for 5-Tributylstannyl-1,3-dimethyluracil. Each of the key nuclei (¹H, ¹³C, and ¹¹⁹Sn) provides a unique piece of the structural puzzle.
¹H NMR Spectroscopy: Proton NMR provides a map of the hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show distinct signals for the protons of the dimethyluracil core and the tributyltin group. The single proton on the pyrimidine (B1678525) ring (H-6) would appear as a singlet, with its chemical shift influenced by the adjacent tin atom. The two methyl groups attached to the nitrogen atoms (N1-CH₃ and N3-CH₃) would also likely appear as distinct singlets. The protons of the three butyl groups would exhibit more complex multiplets (triplets and sextets/multiplets) characteristic of a butyl chain. The integration of these signals would correspond to the number of protons in each group.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbons (C2 and C4) of the uracil (B121893) ring are expected to resonate at low field (downfield). The C5 and C6 carbons, being part of a double bond and one being directly attached to the tin atom, would have characteristic chemical shifts. The methyl carbons and the four distinct carbons of the tributyl groups would also be readily identifiable.
¹¹⁹Sn NMR Spectroscopy: As tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly studied, ¹¹⁹Sn NMR is a powerful technique for directly observing the tin center. researchgate.netcarlroth.com The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom. researchgate.netnih.gov For a tetraorganotin compound like this compound, the ¹¹⁹Sn chemical shift would be expected in a specific range that helps to confirm the four-coordinate nature of the tin atom. researchgate.netnih.gov
Predicted NMR Data for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | H-6 | ~7.5 | s |
| ¹H | N1-CH₃ | ~3.4 | s |
| ¹H | N3-CH₃ | ~3.3 | s |
| ¹H | Sn-CH₂- | ~1.1 | t |
| ¹H | -CH₂- | ~1.5 | m |
| ¹H | -CH₂- | ~1.3 | m |
| ¹H | -CH₃ | ~0.9 | t |
| ¹³C | C2 (C=O) | ~152 | - |
| ¹³C | C4 (C=O) | ~163 | - |
| ¹³C | C5 | ~108 | - |
| ¹³C | C6 | ~145 | - |
| ¹³C | N1-CH₃ | ~36 | - |
| ¹³C | N3-CH₃ | ~28 | - |
| ¹³C | Sn-CH₂- | ~11 | - |
| ¹³C | -CH₂- | ~29 | - |
| ¹³C | -CH₂- | ~27 | - |
| ¹³C | -CH₃ | ~14 | - |
| ¹¹⁹Sn | Sn | -40 to -60 | - |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
While 1D NMR provides information about the types of atoms present, 2D NMR experiments are crucial for establishing the connectivity between them.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be instrumental in confirming the connectivity within the butyl chains by showing correlations between adjacent methylene (B1212753) and methyl groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of directly attached heteronuclei, typically ¹H and ¹³C. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.
Mass Spectrometry for Confirmation of Synthetic Products
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a synthesized compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. nist.gov This is a definitive method for confirming the molecular formula of this compound. The observed isotopic pattern, due to the presence of multiple tin isotopes, would also serve as a characteristic fingerprint for the compound.
Expected HRMS Data for this compound
| Ion | Theoretical Exact Mass (m/z) |
| [C₁₈H₃₆N₂O₂¹²⁰Sn+H]⁺ | 429.1873 |
| [C₁₈H₃₆N₂O₂¹¹⁸Sn+H]⁺ | 427.1878 |
| [C₁₈H₃₆N₂O₂¹¹⁶Sn+H]⁺ | 425.1892 |
Note: The table shows the expected exact masses for the protonated molecule with the three most abundant tin isotopes.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this method can provide accurate measurements of bond lengths, bond angles, and torsional angles. nih.govchemicalbook.com This data would definitively confirm the geometry around the tin atom (which is expected to be tetrahedral) and the planarity of the dimethyluracil ring. Furthermore, it would reveal the conformational arrangement of the tributyl groups and any intermolecular interactions, such as hydrogen bonding or van der Waals forces, in the crystal lattice. nih.govchemicalbook.com
Chromatographic Methods for Reaction Monitoring and Purity Assessment
Chromatographic techniques are essential for separating mixtures of compounds and are widely used to monitor the progress of a chemical reaction and to assess the purity of the final product.
Thin-Layer Chromatography (TLC): TLC is a quick and simple method often used to get a preliminary assessment of reaction progress and product purity. By comparing the retention factor (Rf) of the product to that of the starting materials, one can monitor the consumption of reactants and the formation of the desired compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides high-resolution separation of compounds. An appropriate HPLC method, using a suitable stationary phase (e.g., C18) and mobile phase, can be developed to accurately determine the purity of this compound. The area under the peak corresponding to the product in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment.
Gas Chromatography (GC): Depending on the volatility and thermal stability of this compound, gas chromatography could also be employed for purity analysis.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of organometallic compounds and modified nucleobases. For 5-Tributylstannyl-1,3-dimethyluracil, DFT methods like B3LYP, often paired with basis sets such as 6-31G(d,p) or larger, would be employed to optimize the molecule's geometry and calculate various electronic properties. nih.govnih.gov
These calculations can determine key parameters that govern the molecule's stability and reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. In substituted uracils, the nature and position of the substituent significantly influence these frontier orbitals. nih.gov
Calculations would also reveal the distribution of electron density and the molecular electrostatic potential (MESP). The MESP map highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the tin atom and the carbonyl groups of the uracil (B121893) ring would be areas of particular interest for predicting interaction sites.
Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following data is illustrative for a substituted uracil derivative and not specific to this compound, as public domain data for this exact compound is unavailable. The parameters shown are typical of those generated in such a computational study.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the identification of intermediates and the calculation of transition state energies. For a compound like this compound, which is often used as a reactant in Stille cross-coupling reactions, DFT calculations can map out the entire reaction pathway. This includes the oxidative addition, transmetalation, and reductive elimination steps.
By locating the transition state structures and calculating their corresponding activation energies, researchers can predict reaction rates and understand how different conditions or catalysts might affect the reaction outcome. For instance, a computational study on the reaction of a uracil derivative with another molecule would calculate the Gibbs free energies of activation. nih.gov These theoretical models can explain the regioselectivity and stereoselectivity observed in experimental results.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are key to its behavior. The tributyltin group, with its rotatable butyl chains, introduces significant conformational flexibility. Conformational analysis, often performed using molecular mechanics or DFT, can identify the most stable (lowest energy) conformations of the molecule. Understanding the preferred spatial arrangement is crucial as it can dictate how the molecule interacts with other species.
Analysis of Electronic Effects and Non-covalent Interactions
The electronic effects of the tributylstannyl group on the uracil ring are significant. The tin atom is less electronegative than carbon, leading to a polarized C-Sn bond. This influences the electron distribution across the pyrimidine (B1678525) ring, affecting its aromaticity and the reactivity of the double bonds and carbonyl groups.
Non-covalent interactions play a critical role in the supramolecular chemistry of uracil derivatives, dictating their crystal packing and interactions with biological macromolecules. acs.orgnih.gov Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. nih.govresearchgate.net For this compound, one would expect to find various non-covalent interactions, including:
Hydrogen Bonds: Although the N1 and N3 positions are methylated, the carbonyl oxygens can act as hydrogen bond acceptors.
van der Waals Forces: The bulky and flexible tributyl groups would lead to significant dispersion interactions.
π-stacking: The uracil ring can participate in π-π stacking interactions with other aromatic systems. nih.gov
The analysis of these interactions is fundamental to understanding the solid-state structure of the compound and its ability to bind to specific targets.
Future Perspectives and Emerging Research Avenues
Development of Greener and More Sustainable Synthetic Protocols for Stannylated Uracils
The traditional synthesis of organotin compounds, including stannylated uracils, often involves stoichiometric use of organometallic reagents and volatile organic solvents, raising environmental and safety concerns. wikipedia.orglupinepublishers.com A significant future direction is the development of "green" synthetic methodologies that are more sustainable and environmentally benign. researchgate.net
Research in green chemistry aims to reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov For stannylated uracils, this involves several key strategies:
Alternative Solvents: Replacing conventional chlorinated solvents with greener alternatives such as water, ionic liquids, or supercritical fluids.
Catalytic Approaches: Shifting from stoichiometric reagents to catalytic methods for stannylation, which reduces waste and improves atom economy.
Renewable Resources: Exploring the use of starting materials derived from renewable biomass, where applicable. researchgate.net
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or photocatalysis, which can accelerate reactions and reduce energy consumption. mdpi.com
The principles of green synthesis are being increasingly applied to the production of various nanomaterials and chemicals, often utilizing plant extracts or microorganisms as reducing and stabilizing agents. nih.govresearchgate.netmdpi.com While direct application to organotin synthesis is still nascent, these approaches provide a roadmap for future innovation. The goal is to develop protocols that minimize the environmental footprint without compromising the efficiency and selectivity required for producing high-purity stannylated uracils.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Stannylated Heterocycles
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Reagents | Often uses stoichiometric, hazardous reagents (e.g., Grignard, organoaluminum). wikipedia.orglupinepublishers.com | Employs catalytic systems, less toxic reagents, and potentially biocatalysts. researchgate.netsciencedaily.com |
| Solvents | Relies on volatile and often toxic organic solvents (e.g., THF, toluene). | Utilizes water, supercritical fluids, or biodegradable solvents. |
| Atom Economy | Generally lower due to the use of stoichiometric reagents and generation of salt byproducts. | Higher, as catalytic processes minimize waste. |
| Energy Input | Often requires prolonged heating under reflux. | Can be enhanced by microwave or light irradiation, potentially at lower temperatures. mdpi.com |
| Safety | Involves handling of pyrophoric and highly toxic materials. | Aims to use less hazardous materials and milder reaction conditions. nih.gov |
| Waste | Generates significant amounts of metallic and organic waste. | Designed to minimize waste streams through catalysis and recycling. sciencedaily.com |
Exploration of Novel Catalytic Systems for Stannylation and Cross-Coupling
Palladium catalysts have been the cornerstone of cross-coupling reactions involving organostannanes (Stille coupling). wikipedia.org However, the high cost and potential toxicity of residual palladium in final products, particularly for pharmaceutical applications, have spurred research into alternative catalytic systems.
Future research is focused on several promising areas:
Non-Precious Metal Catalysts: There is a growing interest in using first-row transition metals like cobalt, nickel, and copper, which are more abundant and less expensive than palladium. nih.govnih.gov For instance, cobalt-catalyzed methods for the stereoselective C–O stannylation of alkenyl acetates have been developed, demonstrating a viable alternative for creating carbon-tin bonds. nih.gov
Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, researchers are developing solid-supported catalysts. A novel class of heterogeneous geminal atom catalysts (GACs), featuring two copper ions anchored on a polymeric carbon nitride support, has shown high efficiency in cross-coupling reactions with a significantly lower carbon footprint and excellent reusability. sciencedaily.com
Advanced Ligand Design: The performance of a metal catalyst is critically dependent on the surrounding ligands. The development of new phosphine (B1218219), N-heterocyclic carbene (NHC), and pincer-type ligands continues to improve the activity, stability, and selectivity of catalysts for both stannylation and subsequent cross-coupling reactions. nih.govnih.gov These advanced ligands can enable reactions under milder conditions and with lower catalyst loadings.
These novel systems aim to overcome the limitations of traditional catalysts by offering improved efficiency, greater sustainability, and broader applicability in the synthesis of complex molecules derived from stannylated uracils. researchgate.net
Table 2: Emerging Catalytic Systems for Organotin Chemistry
| Catalytic System | Metal Center | Reaction Type | Key Advantages |
|---|---|---|---|
| Cobalt/Pincer Ligand | Cobalt | C-O Stannylation | Palladium-free, stereoretentive, mild reaction conditions. nih.gov |
| Geminal Atom Catalyst (GAC) | Copper | Cross-coupling | Heterogeneous, reusable, low carbon footprint, reduces metal contamination. sciencedaily.com |
| Palladium/Advanced Ligands | Palladium | Stille Cross-Coupling | High efficiency at low loadings, broad substrate scope, tolerance of functional groups. nih.govmdpi.com |
| Nickel-based Catalysts | Nickel | Alkyl-Alkyl Coupling | Overcomes challenges like β-hydride elimination, enabling difficult bond formations. nih.gov |
Integration into Automated Synthesis and Flow Chemistry Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes or microreactors, offers significant advantages over traditional batch processing. nih.gov This technology is particularly well-suited for organotin chemistry due to its ability to enhance safety, control, and scalability. nih.gov
Key benefits of integrating the synthesis and reactions of stannylated uracils into flow platforms include:
Enhanced Safety: Organotin reagents and intermediates can be highly toxic and some reactions are highly exothermic. Flow reactors contain only a small volume of the reaction mixture at any given time, minimizing the risks associated with handling hazardous materials and controlling exotherms effectively. nih.govsailife.com
Precise Reaction Control: Flow systems allow for superior control over parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and reduced byproduct formation. nih.gov
Automation and High-Throughput Screening: Flow platforms can be readily automated, enabling the rapid optimization of reaction conditions and the synthesis of libraries of uracil (B121893) derivatives for applications in drug discovery and materials science.
Seamless Multi-step Synthesis: Multiple reaction steps can be linked together in a continuous sequence, avoiding the need for isolation and purification of intermediates. nih.gov This has been successfully applied to the synthesis of active pharmaceutical ingredients (APIs). nih.gov
The synthesis of agrochemicals and pharmaceuticals has already seen successful implementation of flow chemistry, demonstrating its potential for complex organic transformations. thalesnano.com Applying this technology to the stannylation of uracils and their subsequent cross-coupling reactions is a logical next step to produce these valuable intermediates more safely and efficiently. sailife.com
Table 3: Batch vs. Flow Chemistry for Reactions of Stannylated Uracils
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Minimized risk due to small internal volume and excellent heat transfer. nih.gov |
| Process Control | Less precise control over mixing and temperature gradients. | Precise, automated control of stoichiometry, temperature, and residence time. nih.gov |
| Scalability | Scale-up can be challenging and may require re-optimization. | Straightforward scale-up by running the system for a longer duration ("scaling out"). uniqsis.com |
| Reaction Time | Can be lengthy, including heat-up and cool-down cycles. | Significantly shorter reaction times due to efficient heat and mass transfer. thalesnano.com |
| Reproducibility | Can vary between batches. | High reproducibility due to consistent reaction conditions. |
| Multi-step Reactions | Requires isolation and purification of intermediates at each step. | Allows for integrated, continuous multi-step synthesis without isolation. nih.gov |
Discovery of Undiscovered Reactivity Patterns for the Tributylstannyl Uracil Motif
While the Stille cross-coupling is the most common application of 5-tributylstannyl-1,3-dimethyluracil, the carbon-tin bond is a versatile functional group with untapped potential. wikipedia.org Future research will likely focus on exploring novel transformations that go beyond traditional palladium-catalyzed reactions.
Emerging areas for reactivity discovery include:
Photoredox and Electrochemical Catalysis: These modern synthetic methods allow for the generation of radical intermediates under exceptionally mild conditions. The C(sp²)–Sn bond of the stannylated uracil could be leveraged as a precursor to a uracil-centered radical, which could then participate in a variety of new bond-forming reactions, such as Giese additions or radical-polar crossover reactions.
Transmetalation to Other Metals: While transmetalation to palladium is the basis of the Stille reaction, exploring transmetalation to other metals (e.g., copper, gold, nickel) could unlock different reactivity patterns and lead to novel C-C and C-heteroatom bond formations that are not accessible through palladium catalysis.
Dual-Functionality Reactions: The tributylstannyl group could be used in concert with other functional groups on the uracil ring or on a coupling partner to orchestrate more complex, tandem transformations. For example, a single catalytic system could trigger both a cross-coupling at the C5 position and a cyclization involving another part of the molecule.
The fundamental reactivity of organotin compounds includes homolytic reactions and unique electronic interactions that can activate adjacent C-H bonds, suggesting a rich field of chemistry waiting to be explored. acs.org By applying new catalytic methods and a creative mindset, chemists can uncover novel ways to utilize the tributylstannyl uracil motif as a linchpin for constructing complex molecular architectures.
Challenges and Opportunities in the Broader Field of Organotin Heterocycle Chemistry
The field of organotin heterocycle chemistry is at a crossroads, facing significant challenges but also presented with immense opportunities for growth and innovation.
Challenges:
Toxicity and Environmental Impact: The foremost challenge is the inherent toxicity of many organotin compounds, particularly tributyltin derivatives. gelest.comresearchgate.net This has led to restrictions on their use in certain applications and provides a strong impetus for the development of safer alternatives and greener processes. lupinepublishers.com
Stoichiometric Tin Waste: Traditional reactions often generate stoichiometric quantities of tin byproducts that are difficult to remove and recycle, posing a significant waste-disposal problem.
Negative Perception: Due to environmental persistence and toxicity issues associated with past large-scale uses (e.g., in antifouling paints), organotin chemistry carries a negative perception that can hinder funding and industrial adoption. researchgate.net
Opportunities:
Catalytic Solutions: The development of highly efficient catalysts that can be used at very low concentrations (ppm levels) directly addresses the problems of toxicity and waste, making organotin reagents more attractive as synthetic intermediates. sciencedaily.com
Enabling Complex Molecule Synthesis: Despite the challenges, organotin reagents remain powerful and sometimes irreplaceable tools for the construction of complex C-C bonds, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.orgresearchgate.netfrontiersin.org The Stille reaction, for example, is known for its tolerance of a wide range of functional groups.
Greener Methodologies: The push to overcome the toxicity challenge is a powerful driver of innovation. Research into flow chemistry, novel catalysts, and sustainable synthetic routes is not only solving a problem but is also placing organotin chemistry at the forefront of modern synthetic methodology. nih.govacs.org
New Reagents and Applications: There is an opportunity to design new organotin reagents with tailored reactivity and lower toxicity. Furthermore, the unique properties of the tin atom, such as its ability to expand its coordination sphere, can be exploited in catalysis and materials science. lupinepublishers.comgelest.com
The future of organotin heterocycle chemistry, including the use of compounds like this compound, will be defined by how effectively the community addresses its challenges. By embracing the principles of green chemistry and leveraging cutting-edge catalytic and process technologies, the remarkable synthetic utility of these compounds can be harnessed for the benefit of science and society in a safe and sustainable manner.
Q & A
Q. What are the common synthetic routes for preparing 5-tributylstannyl-1,3-dimethyluracil, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves stannylation of 1,3-dimethyluracil derivatives. For example, halogen-metal exchange or direct substitution using tributylstannane under palladium catalysis (e.g., Stille coupling precursors). Key parameters include:
- Temperature : Reactions often proceed at 80–100°C to activate stannyl groups while avoiding decomposition.
- Catalyst : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like AsPh₃ improves regioselectivity .
- Solvent : Anhydrous DMF or THF minimizes side reactions.
Characterization by ¹H/¹³C NMR and HPLC-MS is critical to confirm the absence of tributyltin oxide byproducts .
Q. How can researchers validate the purity of this compound, and what impurities are commonly observed?
Methodological Answer:
- Analytical Techniques :
- HPLC with UV detection (λ = 254 nm) to quantify residual solvents or stannyl byproducts.
- Elemental Analysis (C, H, N) to verify stoichiometry.
- ICP-MS for trace tin quantification.
Common impurities include: - Tributyltin chloride (from incomplete stannylation).
- 1,3-Dimethyluracil (starting material) .
Advanced Research Questions
Q. How do radical intermediates influence the stability and reactivity of this compound under photolytic conditions?
Methodological Answer: Photolysis studies on analogous iodo-uracils (e.g., 5,6-di-iodo-1,3-dimethyluracil) reveal that radical pathways dominate in non-polar solvents (e.g., benzene), leading to:
- C–I bond homolysis , generating uracil radicals.
- Radical recombination or H-abstraction from solvents, forming disubstituted products .
For 5-tributylstannyl derivatives, EPR spectroscopy can track radical intermediates. Stability is enhanced by steric shielding from the tributylstannyl group, but UV irradiation (>300 nm) may still induce Sn–C bond cleavage .
Q. What contradictions exist in reported catalytic systems for functionalizing this compound, and how can they be resolved?
Methodological Answer: Discrepancies arise in:
- Cross-Coupling Efficiency : Pd-based catalysts may underperform in polar aprotic solvents due to ligand dissociation. Optimization Strategies :
- Use bidentate ligands (e.g., dppe) to stabilize Pd centers.
- Replace DMF with toluene/dioxane to reduce side reactions .
- Regioselectivity : Competing C-5 vs. C-6 substitution in uracil derivatives. Mitigation :
Q. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?
Methodological Answer:
- DFT Calculations : Predict Sn–C bond dissociation energies to assess stability.
- Docking Studies : Screen derivatives against enzymes (e.g., thymidylate synthase) to prioritize synthesis.
- MD Simulations : Evaluate solvation effects in aqueous vs. lipid membranes .
Data Analysis & Experimental Design
Q. What experimental approaches are recommended to resolve conflicting data on the hydrolytic stability of this compound?
Methodological Answer: Contradictory reports may stem from:
Q. What strategies optimize the synthesis of this compound for large-scale applications without compromising purity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
